

# Application Note: Analysis of Acylglycines in Urine by Mass Spectrometry

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## Compound of Interest

Compound Name: *N*-(3-Phenylpropionyl)glycine-d2

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## Introduction

Acylglycines are N-acyl conjugates of glycine that are important biomarkers for the diagnosis and monitoring of various inborn errors of metabolism, including organic acidemias and fatty acid oxidation disorders.[1][2][3] The accumulation of specific acyl-CoA esters in these disorders leads to their conjugation with glycine and subsequent excretion in urine.[2] Quantitative analysis of urinary acylglycines provides valuable diagnostic information, often complementing urine organic acid and plasma acylcarnitine profiles.[3][4] This application note details protocols for the sample preparation of urine for acylglycine analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][5]

## Principle

The analysis of acylglycines in urine typically involves sample collection, the addition of internal standards, extraction of the analytes from the urine matrix, and subsequent analysis by mass spectrometry.[1][6] To enhance analytical sensitivity and chromatographic performance, a derivatization step is often employed.[2][4][7] The use of stable isotope-labeled internal standards allows for accurate quantification.[1][4]

## Experimental Protocols

This section provides detailed protocols for two common approaches for urine sample preparation for acylglycine analysis: a method involving solid-phase extraction and

derivatization, and a simplified "dilute-and-shoot" method.

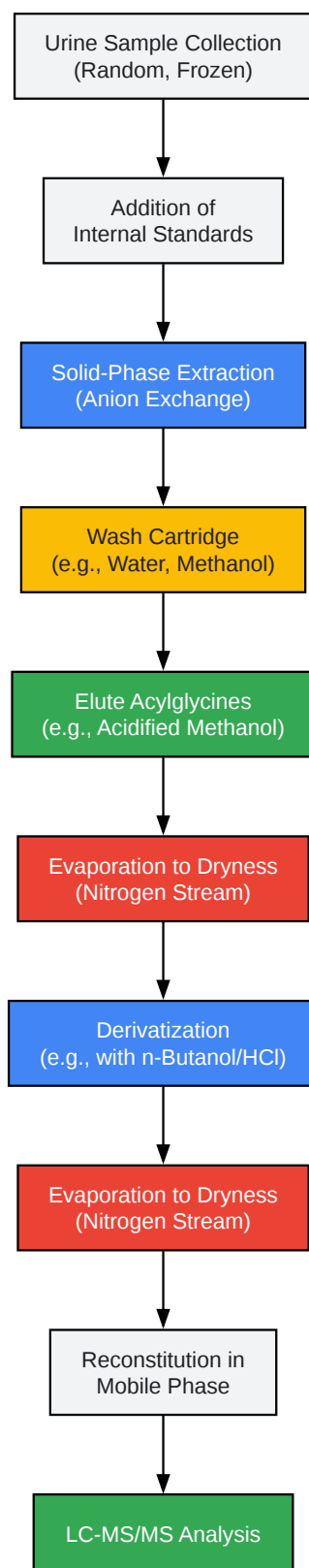
### Protocol 1: Solid-Phase Extraction (SPE) and Derivatization

This protocol is a robust method for cleaning up the urine sample and concentrating the acylglycines, followed by derivatization to improve their chromatographic and mass spectrometric properties.[\[4\]](#)[\[6\]](#)[\[7\]](#)

#### 1. Materials and Reagents

- Urine sample
- Internal standards (e.g., deuterated acylglycines)
- Anion exchange solid-phase extraction (SPE) cartridges[\[6\]](#)[\[7\]](#)
- Methanol
- Acetonitrile
- Deionized water
- Hydrochloric acid (HCl)
- n-Butanol[\[4\]](#)[\[7\]](#)
- Acetyl chloride
- Nitrogen gas for evaporation
- Vortex mixer
- Centrifuge
- Heating block

#### 2. Sample Preparation Workflow



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Caption: Workflow for Acylglycine Analysis using SPE and Derivatization.

### 3. Detailed Procedure

- **Sample Collection and Storage:** Collect a random urine specimen.[\[3\]](#)[\[8\]](#)[\[9\]](#) For optimal stability, freeze the urine sample immediately after collection and store it at -20°C or lower until analysis.[\[8\]](#)
- **Internal Standard Spiking:** Thaw the urine sample to room temperature and vortex to ensure homogeneity. Take a defined volume of urine (e.g., 0.25 to 0.50 mg of creatinine equivalent) and spike it with a mixture of stable isotope-labeled internal standards.[\[3\]](#)
- **Solid-Phase Extraction (SPE):**
  - Condition an anion exchange SPE cartridge by passing methanol followed by deionized water.
  - Acidify the urine sample with an appropriate acid (e.g., HCl) and load it onto the conditioned SPE cartridge.[\[3\]](#)
  - Wash the cartridge with deionized water and then with methanol to remove interferences.
  - Elute the acylglycines from the cartridge using an acidified organic solvent (e.g., 2% formic acid in methanol).
- **Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40-50°C).
- **Derivatization (Butylation):**
  - To the dry residue, add a solution of 3N HCl in n-butanol.[\[4\]](#)
  - Incubate the mixture at a specified temperature and time (e.g., 65°C for 20 minutes) to form butyl esters.
- **Final Evaporation and Reconstitution:**
  - Evaporate the derivatization reagent to dryness under a stream of nitrogen.
  - Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

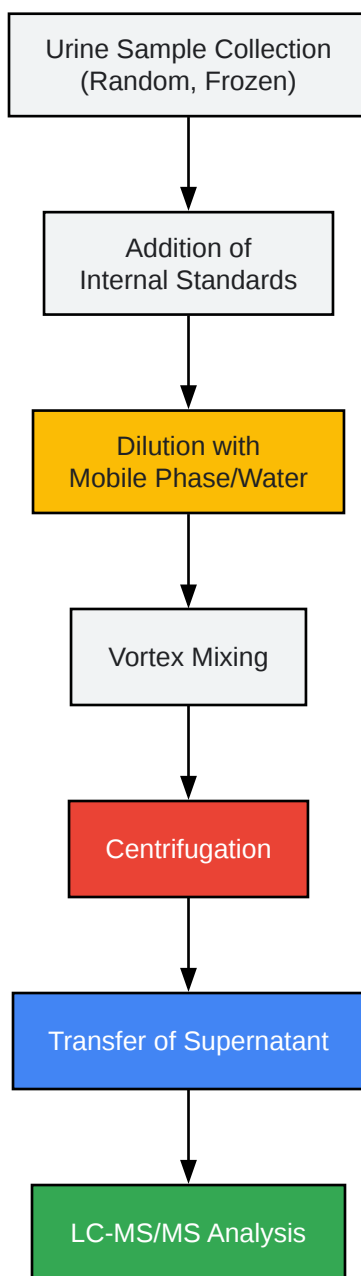
## Protocol 2: "Dilute-and-Shoot" Method

This simplified protocol offers high throughput and requires minimal sample preparation, making it suitable for screening purposes.<sup>[1]</sup> It relies on the high sensitivity and specificity of modern tandem mass spectrometers to detect acylglycines directly in diluted urine.

### 1. Materials and Reagents

- Urine sample
- Internal standards (e.g., deuterated acylglycines)
- Deionized water or mobile phase for dilution
- Vortex mixer
- Centrifuge

### 2. Sample Preparation Workflow



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Caption: Workflow for "Dilute-and-Shoot" Acylglycine Analysis.

### 3. Detailed Procedure

- Sample Collection and Storage: Follow the same procedure as in Protocol 1.
- Internal Standard Spiking and Dilution:

- Thaw the urine sample and vortex.
- In a microcentrifuge tube, combine a small volume of urine with a solution containing the internal standards and dilute with deionized water or the initial mobile phase.
- Centrifugation: Centrifuge the diluted sample to pellet any particulate matter.
- Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

#### Alternative Derivatization: 3-Nitrophenylhydrazine (3-NPH)

For enhanced detection sensitivity, derivatization with 3-nitrophenylhydrazine (3-NPH) can be employed.[\[10\]](#)[\[11\]](#)[\[12\]](#) This method is reported to be quick, conducted in an aqueous solution at room temperature, and does not require a quenching step.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Data Presentation

The following tables summarize typical quantitative performance data for acylglycine analysis in urine.

Table 1: Method Performance Characteristics

Parameter	Result	Reference
Recovery		
Mean Recoveries (SPE)	90.2% to 109.3%	<a href="#">[4]</a>
Precision		
Within-run CVs	< 10%	<a href="#">[4]</a>
Between-run CVs	< 10%	<a href="#">[4]</a>
Linearity		
Linear Regression ( $r^2$ )	> 0.99	<a href="#">[4]</a>

## Instrumentation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Chromatography System: An ultra-performance liquid chromatography (UPLC) system is often used for rapid and high-resolution separation of acylglycines.[2][6][7]
- Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) is used for detection and quantification.[1][13] The instrument is typically operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[1]

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another technique used for the analysis of acylglycines, often requiring derivatization to increase the volatility of the analytes.[3][14]

## Conclusion

The choice of sample preparation method for urinary acylglycine analysis depends on the specific requirements of the study, such as the need for high throughput versus maximum sensitivity and sample cleanup. The "dilute-and-shoot" method is ideal for rapid screening, while the SPE and derivatization protocol provides a more robust and sensitive assay. Both methods, when coupled with LC-MS/MS, are powerful tools for the diagnosis and monitoring of inborn errors of metabolism.[4] It is often recommended to perform acylglycine analysis in conjunction with urine organic acid analysis for a more comprehensive metabolic profile.[9][15]

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- To cite this document: BenchChem. [Application Note: Analysis of Acylglycines in Urine by Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555939#sample-preparation-for-acylglycine-analysis-in-urine>]

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